molecular formula C20H13ClO4 B14922074 4-(Benzoyloxy)-3-chlorophenyl benzoate

4-(Benzoyloxy)-3-chlorophenyl benzoate

Cat. No.: B14922074
M. Wt: 352.8 g/mol
InChI Key: UQTVAOCANYYFEL-UHFFFAOYSA-N
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Description

4-(Benzoyloxy)-3-chlorophenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyloxy group and a chlorophenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyloxy)-3-chlorophenyl benzoate can be achieved through several methods. One common approach involves the esterification of 4-(benzoyloxy)-3-chlorophenol with benzoic acid or its derivatives. This reaction typically requires the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions .

Another method involves the use of stabilized arenediazonium tetrafluoroborate, which undergoes a Sandmeyer-type reaction with a polymer-supported benzoate ion. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of green chemistry principles, such as the use of recyclable catalysts and solvents, is also becoming more common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzoyloxy)-3-chlorophenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoates .

Scientific Research Applications

4-(Benzoyloxy)-3-chlorophenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of 4-(Benzoyloxy)-3-chlorophenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, leading to its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H13ClO4

Molecular Weight

352.8 g/mol

IUPAC Name

(4-benzoyloxy-3-chlorophenyl) benzoate

InChI

InChI=1S/C20H13ClO4/c21-17-13-16(24-19(22)14-7-3-1-4-8-14)11-12-18(17)25-20(23)15-9-5-2-6-10-15/h1-13H

InChI Key

UQTVAOCANYYFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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